Home > Products > Screening Compounds P105153 > 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline -

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4304223
CAS Number:
Molecular Formula: C26H26N2O7
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antiarrhythmic Activity: Several studies demonstrate the potential of tetrahydroisoquinoline derivatives in treating cardiac arrhythmias [, , , ].
  • P-Glycoprotein (P-gp) Modulators: Specific tetrahydroisoquinoline derivatives have shown promising activity in reversing P-gp-mediated multidrug resistance, a major obstacle in cancer chemotherapy [].
  • If Channel Inhibitors: Research highlights the potential of certain tetrahydroisoquinolines as inhibitors of the “funny” If current channel, suggesting their potential in treating stable angina and atrial fibrillation [, ].
  • Tumor-Specific Cytotoxicity: Some derivatives exhibit selective cytotoxicity towards specific cancer cell lines, suggesting their potential as anticancer agents [].
  • Other Biological Activities: Research also points to potential applications as bradycardic agents [] and for their effects on mitochondrial function [].
Synthesis Analysis
  • Pomeranz–Fritsch–Bobbitt Cyclization: This classic method is widely used for constructing the tetrahydroisoquinoline core. It involves the cyclization of an appropriately substituted benzaldehyde derivative [].
  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization [].
  • Meisenheimer Rearrangement: This reaction involves the thermal rearrangement of tertiary amine N-oxides to form substituted tetrahydroisoquinoline derivatives [].
  • Other Synthetic Approaches: The provided papers describe various other methods, including acid-promoted cyclizations, electrochemical oxidations, and multi-step syntheses involving intermediates like morpholinone derivatives [, , , , , , , , , , , ].
Molecular Structure Analysis
  • Substituent Effects: The type, position, and stereochemistry of substituents on the tetrahydroisoquinoline core greatly influence their interactions with biological targets [, ]. For example, bulky substituents contribute to tumor-specific cytotoxicity [].
  • Stereochemistry: Enantiomers and diastereomers of tetrahydroisoquinolines can exhibit different pharmacological profiles [, , , , ].
Mechanism of Action
  • Ion Channel Modulation: Some derivatives interact with specific ion channels, like If channels, modulating their activity and influencing cellular processes [, ].
  • P-gp Inhibition: Certain derivatives bind to and inhibit the efflux pump P-glycoprotein, enhancing the intracellular accumulation of anticancer drugs and overcoming multidrug resistance [].
  • Induction of Apoptosis/Autophagy: Research suggests that some tetrahydroisoquinolines induce cell death in cancer cells through apoptosis or autophagy pathways [].
  • Interaction with Calcium Channels: Studies indicate that certain derivatives affect calcium channels in smooth muscle cells, impacting their contractile activity [, ].
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds depends on the nature and position of substituents. They typically exhibit some solubility in organic solvents [, , , ].

Specific analytical techniques, like NMR spectroscopy, mass spectrometry, and X-ray crystallography, are employed to characterize and determine the structures of these compounds [, , , ].

Applications
  • Medicinal Chemistry: These compounds serve as valuable scaffolds for developing novel therapeutics targeting various diseases, including cardiovascular diseases [, , , ], cancer [, ], and neurological disorders [, ].
  • Chemical Biology: Tetrahydroisoquinoline derivatives are used as tools to investigate biological processes and pathways, such as ion channel function [, ], P-gp activity [], and cell death mechanisms [].

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives. It is often prepared using the Pomeranz–Fritsch–Bobbitt cyclization, a classic method for constructing the tetrahydroisoquinoline core. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. The key difference is the presence of a carboxylic acid substituent at the 1-position instead of the 3,4-dimethoxyphenyl and 4-nitrobenzoyl groups found in the target compound. []

N-(2,2-Diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one

  • Compound Description: This morpholinone derivative is a diastereomeric intermediate formed during the Petasis reaction in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. It is subsequently transformed into the target tetrahydroisoquinoline through the Pomeranz–Fritsch–Bobbitt cyclization. []
  • Relevance: This compound represents a precursor in the synthesis of the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure present in 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. While structurally different in its current form, it highlights a synthetic route towards the target compound's core structure. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a tetrahydroisoquinoline derivative investigated for its electrochemical oxidation properties. Studies on this compound and its analogs provide insights into the reactivity and potential synthetic applications of tetrahydroisoquinolines. []
  • Relevance: This compound shares a significant structural similarity with 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, possessing the same substituted tetrahydroisoquinoline core with 6,7-dimethoxy groups. The main differences lie in the presence of a 3,4-dimethoxybenzyl group at the 4-position and a methyl group at the 2-position instead of the 3,4-dimethoxyphenyl and 4-nitrobenzoyl substituents found in the target compound. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This chiral tetrahydroisoquinoline derivative is synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine) using a stereoselective cyclization reaction. It serves as an example of the application of chiral auxiliaries and stereoselective transformations in the synthesis of enantiomerically pure tetrahydroisoquinolines. [, ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: This compound is a major human metabolite of the novel If channel inhibitor, YM758. It demonstrates inhibitory effects on human organic cation transporter 2 (hOCT2) and is believed to be renally excreted through this transporter. []
  • Relevance: While this compound lacks the 1-(3,4-dimethoxyphenyl) substituent found in 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, both share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif. The presence of a different substituent at the 2-position in YM-252124 highlights the potential for structural modifications at this position while retaining biological activity. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: This compound displays tumor-specific cytotoxic activity, particularly against human oral squamous cell carcinoma cell lines. This activity is attributed to its ability to induce autophagy in these cells. []
  • Relevance: TQ9 exhibits the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety which is also present in the target compound, 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, indicating a shared structural motif. The presence of the 3,4-dimethoxybenzoyl group in TQ9, structurally similar to the 4-nitrobenzoyl substituent in the target compound, further emphasizes their relation. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: TD13 exhibits tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. The presence of bulky substituents, specifically the ethoxycarbonyl and benzyloxycarbonyl groups, is thought to be a crucial factor in its cytotoxic activity. []
  • Relevance: Although TD13 lacks the 6,7-dimethoxy substituents present in 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, both compounds share the core tetrahydroisoquinoline ring system. This shared scaffold suggests that both compounds belong to the same chemical class. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is synthesized via a Pummerer-type cyclization, with boron trifluoride diethyl etherate playing a crucial role in promoting the cyclization reaction. [, ]
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, differing in the substituent at the 1-position. While the target compound bears a 3,4-dimethoxyphenyl group, this compound has a phenyl substituent, highlighting the potential for structural modifications at this position. [, ]

(2R)-2-{(1S)-6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This specific tetrahydroisoquinoline derivative, along with its pharmaceutically acceptable salts, represents a new chemical entity with potential medicinal applications. [, ]
  • Relevance: This compound and 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure, indicating they belong to the same chemical class and highlighting the versatility of this scaffold in drug design. [, ]
  • Compound Description: This derivative of tetrahydroisoquinoline, along with its pharmaceutically acceptable salts, represents another novel compound with potential for medicinal use. [, ]
  • Relevance: Like the previous compound, it shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, further supporting the relevance of this core structure in medicinal chemistry. [, ]

(+/-)-6,7-Dimethoxy-2-[1-[3-(3,4-methylenedioxyphenoxy)propyl]-3-piperidyl]-1,2,3,4-tetrahydroisoquinoline (Compound 4)

  • Compound Description: This compound is identified as a lead compound in the development of bradycardic agents. It exhibits potent bradycardic activity both in vitro and in vivo and shows inhibitory activity against I(f) currents. []
  • Relevance: This compound and 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure, highlighting the importance of this scaffold in mediating biological activities, although these activities might differ. []
  • Compound Description: This compound is synthesized by a ring expansion of a tetrahydroisoquinoline derivative using lead tetraacetate. This reaction exemplifies a method for the synthesis of seven-membered benzazepine rings from six-membered isoquinoline precursors. []
  • Relevance: Although this compound lacks the complete 1,2,3,4-tetrahydroisoquinoline core of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, its synthesis from a closely related precursor highlights the potential for ring expansion reactions to generate structurally related heterocycles. []
  • Compound Description: These are cis and trans isomers of a tetrahydroisoquinoline N-oxide. Both isomers undergo the Meisenheimer rearrangement to yield 7,8-dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine. []
  • Relevance: These compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. Their reactivity highlights the susceptibility of the tetrahydroisoquinoline scaffold to rearrangements and ring expansions, which could be relevant for the synthesis or metabolism of the target compound. []

Properties

Product Name

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-nitrophenyl)methanone

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C26H26N2O7/c1-32-21-10-7-18(14-22(21)33-2)25-20-15-24(35-4)23(34-3)13-17(20)11-12-27(25)26(29)16-5-8-19(9-6-16)28(30)31/h5-10,13-15,25H,11-12H2,1-4H3

InChI Key

UBINKGNJUBAXBM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.